

(Z)-pent-3-en-2-ol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Z)-pent-3-en-2-ol

Cat. No.: B15360816

[Get Quote](#)

For correspondence: [AI-generated content]

Abstract

This technical guide provides a detailed overview of **(Z)-pent-3-en-2-ol**, a chiral allylic alcohol with potential applications in organic synthesis and medicinal chemistry. This document consolidates available chemical and physical properties, provides representative experimental protocols for its synthesis and common reactions, and explores potential biological activities based on related compounds. The information is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and potential applications of this and similar molecules.

Introduction

(Z)-pent-3-en-2-ol is a five-carbon unsaturated alcohol characterized by a cis-configured double bond between the third and fourth carbon atoms and a hydroxyl group at the second carbon. The presence of a stereocenter at the second carbon and the geometric isomerism of the double bond results in the existence of multiple stereoisomers. This structural complexity makes it an interesting chiral building block for the synthesis of more complex molecules. This guide aims to provide a comprehensive resource on its chemical properties, synthesis, reactivity, and potential biological relevance.

Chemical and Physical Properties

(Z)-pent-3-en-2-ol is a small, relatively simple organic molecule. Its properties are summarized in the table below. It is important to note that due to the existence of enantiomers, specific optical rotation values would apply to the individual (R) and (S) forms, though this data is not widely reported.

Property	Value	Source
CAS Number	60102-80-9	[1]
(R)-(-)-(Z)-pent-3-en-2-ol CAS Number	79646-46-1	[2]
Molecular Formula	C ₅ H ₁₀ O	[3] [4]
Molecular Weight	86.13 g/mol	[3]
IUPAC Name	(Z)-pent-3-en-2-ol	[3]
Synonyms	(Z)-3-Penten-2-ol, cis-3-Penten-2-ol	[1] [3]
XLogP3	0.8	[3]
Physical State	Liquid (presumed at STP)	N/A
Solubility	Insoluble in water	[1]

Synthesis of (Z)-pent-3-en-2-ol

The stereoselective synthesis of (Z)-allylic alcohols is a well-established field in organic chemistry. While a specific, detailed protocol for the synthesis of **(Z)-pent-3-en-2-ol** is not readily available in the surveyed literature, a general and effective method involves the hydroboration of a 1-halo-1-alkyne followed by transmetalation and reaction with an aldehyde. A representative experimental protocol for a similar transformation is provided below.

General Experimental Protocol for the Synthesis of (Z)-Disubstituted Allylic Alcohols

This protocol is adapted from a general method for the synthesis of (Z)-disubstituted allylic alcohols and can be modified for the synthesis of **(Z)-pent-3-en-2-ol** by using the appropriate

starting materials (e.g., 1-bromo-1-propyne and acetaldehyde).

Materials:

- 1-Halo-1-alkyne (e.g., 1-bromo-1-propyne)
- Dicyclohexylborane
- tert-Butyllithium (t-BuLi)
- Dialkylzinc reagent (e.g., diethylzinc)
- Aldehyde (e.g., acetaldehyde)
- Anhydrous solvent (e.g., THF or Et₂O)
- Inert atmosphere (Nitrogen or Argon)

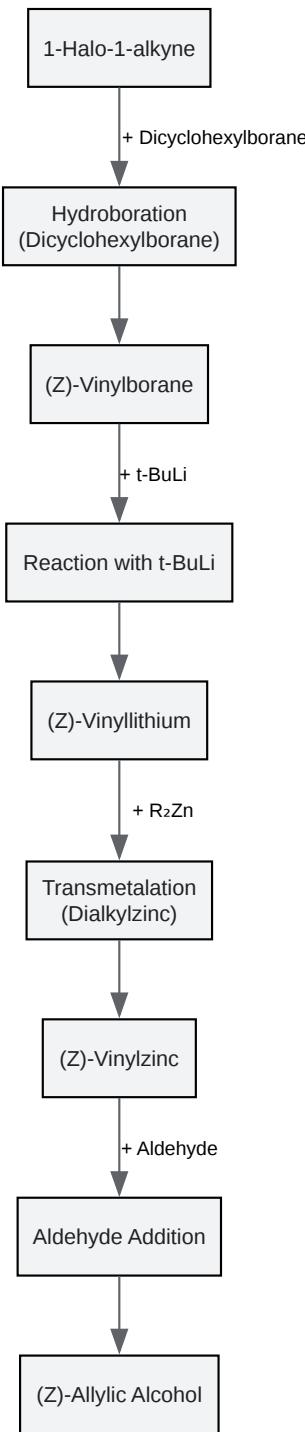
Procedure:

- Hydroboration: To a solution of 1-halo-1-alkyne in anhydrous THF at 0 °C under an inert atmosphere, add a solution of dicyclohexylborane in THF dropwise. Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for 2 hours.
- Reaction with t-BuLi: Cool the reaction mixture to -78 °C and add a solution of t-BuLi in pentane dropwise. Stir the mixture at this temperature for 30 minutes.
- Transmetalation: To the solution from the previous step, add a solution of a dialkylzinc reagent in hexane dropwise at -78 °C. Allow the mixture to warm to 0 °C and stir for 30 minutes.
- Aldehyde Addition: Cool the reaction mixture back down to -78 °C and add the aldehyde (e.g., acetaldehyde) dropwise. Stir the reaction at -78 °C for 1 hour and then allow it to warm to room temperature and stir overnight.
- Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

- Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired (Z)-allylic alcohol.

Synthetic Workflow Diagram

General Synthesis of (Z)-Allylic Alcohols

[Click to download full resolution via product page](#)

Caption: General synthetic pathway for (Z)-allylic alcohols.

Chemical Reactivity

Allylic alcohols are versatile intermediates in organic synthesis. The hydroxyl group can direct the stereochemical outcome of reactions on the adjacent double bond, and the double bond can be functionalized in various ways.

Epoxidation of Allylic Alcohols

The epoxidation of allylic alcohols is a common transformation. The stereochemistry of the resulting epoxide can often be controlled by the stereochemistry of the alcohol and the choice of reagent. A general protocol for the epoxidation of an allylic alcohol is provided below.

Materials:

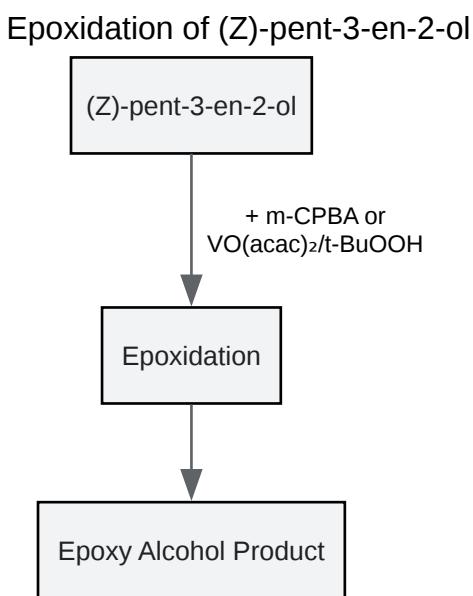
- **(Z)-pent-3-en-2-ol**
- meta-Chloroperoxybenzoic acid (m-CPBA) or Vanadyl acetylacetone ($\text{VO}(\text{acac})_2$) with tert-butyl hydroperoxide (t-BuOOH)
- Anhydrous, non-polar solvent (e.g., dichloromethane, DCM)
- Inert atmosphere (optional but recommended)

Procedure (using m-CPBA):

- Dissolve the **(Z)-pent-3-en-2-ol** in anhydrous DCM in a round-bottom flask.
- Cool the solution to 0 °C in an ice bath.
- Add m-CPBA (typically 1.1 to 1.5 equivalents) portion-wise to the stirred solution.
- Monitor the reaction by thin-layer chromatography (TLC).
- Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Separate the layers and extract the aqueous layer with DCM (3 x 20 mL).

- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude epoxide by flash column chromatography.

Reaction Pathway Diagram



[Click to download full resolution via product page](#)

Caption: General epoxidation reaction of **(Z)-pent-3-en-2-ol**.

Potential Biological Activity

Specific studies on the biological activity of **(Z)-pent-3-en-2-ol** are not readily available in the scientific literature. However, the biological effects of short-chain unsaturated alcohols have been a subject of research, and some general activities can be inferred as potential areas for investigation.

Short-chain alcohols are known to interact with biological membranes, which can lead to a variety of cellular effects.^[5] Their amphiphilic nature allows them to partition into the lipid

bilayer, potentially altering membrane fluidity and the function of integral membrane proteins.[\[5\]](#)

Furthermore, some short-chain alcohols have been shown to be cytotoxic through various mechanisms, including:

- Aberrations in phospholipid and fatty acid metabolism.[\[6\]](#)
- Alterations in the cellular redox state.[\[6\]](#)
- Disruption of cellular energy metabolism.[\[6\]](#)
- Increased production of reactive oxygen species.[\[6\]](#)

Some unsaturated alcohols also exhibit biological activities such as serving as semiochemicals (e.g., pheromones) in nature.[\[7\]](#) The toxicity of unsaturated alcohols can be higher than their saturated counterparts, and metabolism by enzymes like alcohol dehydrogenase can lead to the formation of more toxic metabolites.[\[7\]](#)

Given these general properties of related compounds, **(Z)-pent-3-en-2-ol** could potentially exhibit effects on cell membranes and various cellular metabolic pathways. However, without specific experimental data, these remain areas of speculation and potential future research for drug development professionals.

Conclusion

(Z)-pent-3-en-2-ol is a chiral molecule with potential as a building block in organic synthesis. While specific, detailed experimental and biological data for this compound are sparse in the current literature, this guide provides a foundation for researchers by presenting its known properties, outlining reliable general methods for its synthesis and reaction, and discussing potential areas of biological activity based on analogous compounds. Further research is warranted to fully elucidate the chemical and biological profile of this and other stereoisomers of pent-3-en-2-ol, which could open new avenues in synthetic and medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (Z)-3-penten-2-ol, 60102-80-9 [thegoodsentscompany.com]
- 2. (R)-(-)-(Z)-pent-3-en-2-ol | lookchem [lookchem.com]
- 3. (Z)-pent-3-en-2-ol | C5H10O | CID 6429029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (Z)-pent-3-en-2-ol [webbook.nist.gov]
- 5. The Influence of Short-Chain Alcohols on Interfacial Tension, Mechanical Properties, Area/Molecule, and Permeability of Fluid Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of short-chain alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mmsl.cz [mmsl.cz]
- To cite this document: BenchChem. [(Z)-pent-3-en-2-ol: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15360816#z-pent-3-en-2-ol-cas-number\]](https://www.benchchem.com/product/b15360816#z-pent-3-en-2-ol-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com